![molecular formula C12H19Cl2NS B1422923 2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride CAS No. 1311314-56-3](/img/structure/B1422923.png)
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride
Overview
Description
Typically, this would include the compound’s systematic name, any common or trade names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, stability, and reactivity.Scientific Research Applications
Synthesis and Chemical Properties
Functionalized Cyclopentenediones Synthesis : This compound is involved in reactions with nucleophilic secondary and primary amines under mild conditions, leading to products with potential applications in organic synthesis and pharmaceuticals (Egorov, Khasanova, Gimalova & Miftakhov, 2019).
Formation of Crystal Structures : Research shows that derivatives of this compound can form complex crystal structures, which could have implications in materials science and crystallography (Lennartson & McKenzie, 2011).
Indazole Synthesis : It plays a role in the synthesis of indazoles, highlighting its importance in creating heterocyclic compounds, which are crucial in the development of pharmaceuticals (Counceller, Eichman, Wray, Welin & Stambuli, 2012).
Biological Applications
Antibacterial and Enzyme Inhibition : This compound has been used to create derivatives that show potential antibacterial properties and enzyme inhibition, indicating its potential in the development of new drugs and antibiotics (Rasool, Aziz-ur-Rehman, Abbasi, Siddiqui, Shah, Ahmad & Afzal, 2015).
Synthesis of Ketamine Analog : A variant of this compound has been synthesized, demonstrating its role in the development of anesthetic drugs (Zekri, Fareghi-Alamdari & Momeni-Fard, 2020).
Creation of Thiourea and Acetophenone Derivatives : Research has demonstrated its use in synthesizing sulfur- and nitrogen-containing derivatives with physiological properties, which can be explored further for pharmaceutical applications (Farzaliyev, Shuriberko, Sujayev, Osmanova, Gojayeva & Gahramanova, 2020).
Other Applications
Anti-Inflammatory Properties : Derivatives of this compound have shown potential anti-inflammatory effects, suggesting its application in creating new anti-inflammatory drugs (Karande & Rathi, 2017).
Supramolecular Chemistry : It is used in the study of supramolecular chemistry involving amine-phenol adducts, which is important for understanding complex chemical systems (Glidewell, Ferguson, Gregson & Campaña, 2000).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound, potential applications, and areas for further study.
properties
IUPAC Name |
2-(3-chlorophenyl)-2-(2-methylpropylsulfanyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClNS.ClH/c1-9(2)8-15-12(7-14)10-4-3-5-11(13)6-10;/h3-6,9,12H,7-8,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGIRCDAOXHNOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-[(2-methylpropyl)sulfanyl]ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



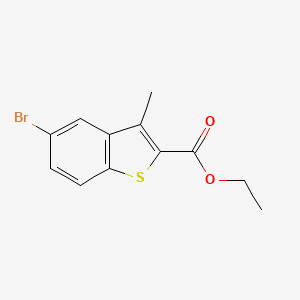

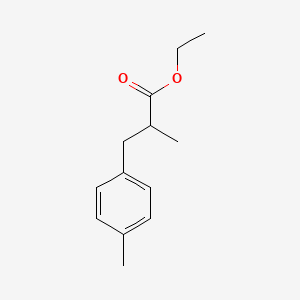
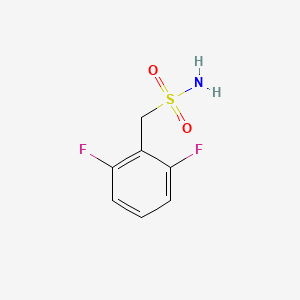
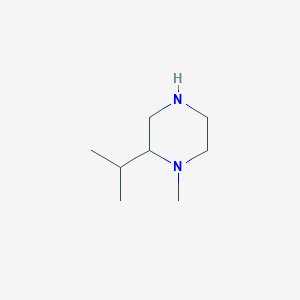
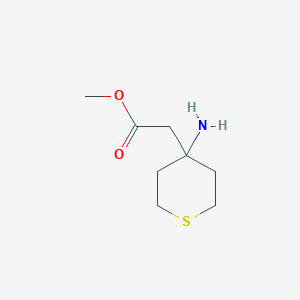
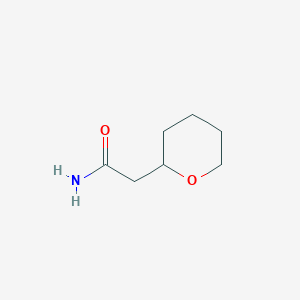
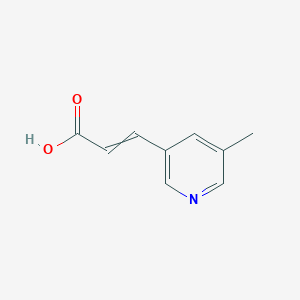
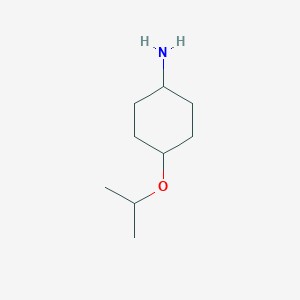
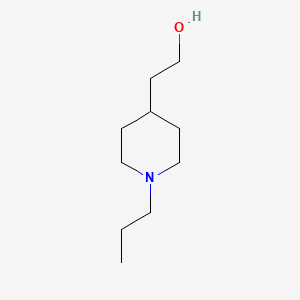
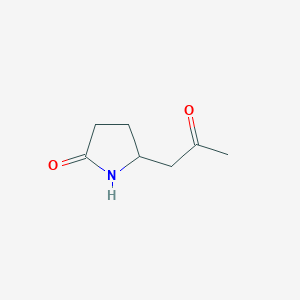
![2-chloro-N-[1-(naphthalen-2-yl)ethyl]propanamide](/img/structure/B1422859.png)
![2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide](/img/structure/B1422860.png)
![Methyl 2-(3,4-dichlorophenyl)-2-{[2-(dimethylamino)ethyl]amino}acetate dihydrochloride](/img/structure/B1422863.png)